[1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid pinacol ester-HCl
Description
This compound (CAS: 2096331-21-2) is a boronic acid pinacol ester derivative of the [1,2,4]triazolo[1,5-a]pyridine scaffold. Its structure combines a nitrogen-rich heterocyclic core with a boronic ester group, making it valuable in Suzuki-Miyaura cross-coupling reactions for drug discovery and materials science. The HCl salt enhances stability and solubility, critical for pharmaceutical applications. Commercial suppliers like ECHEMI offer it at ≥99% purity, packaged for industrial and research use .
Properties
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BN3O2.ClH/c1-11(2)12(3,4)18-13(17-11)9-5-6-16-10(7-9)14-8-15-16;/h5-8H,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHXIQPLDTZSDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=NC=NN3C=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096331-21-2 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyridine, 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096331-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid pinacol ester-HCl typically involves the formation of the triazolopyridine core followed by the introduction of the boronic acid pinacol ester group. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates a catalyst-free and additive-free tandem reaction. This process includes a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic route. The use of microwave irradiation can be advantageous for large-scale synthesis due to its efficiency and eco-friendly nature. Additionally, the process demonstrates good functional group tolerance and can yield the desired product in high purity and yield .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid pinacol ester-HCl undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid pinacol ester with aryl or vinyl halides in the presence of a palladium catalyst, leading to the formation of carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Acidic or Basic Conditions: Employed for hydrolysis reactions.
Major Products Formed
Aryl or Vinyl Derivatives: Formed through Suzuki-Miyaura coupling.
Boronic Acids: Resulting from hydrolysis of the boronic acid pinacol ester group.
Scientific Research Applications
Medicinal Chemistry
Anticancer Agents
Boronic acids are known for their ability to interact with biological molecules. Research indicates that derivatives like [1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid pinacol ester can inhibit proteasome activity, making them potential candidates for the development of anticancer drugs. Studies have shown that these compounds can selectively target cancer cells while sparing normal cells, which is crucial for reducing side effects associated with traditional chemotherapies.
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor. Specifically, its boronic acid functionality allows it to form reversible covalent bonds with serine and cysteine residues in active sites of enzymes, such as proteases. This mechanism is being explored for therapeutic interventions in diseases where enzyme activity is dysregulated.
Organic Synthesis
Cross-Coupling Reactions
[1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid pinacol ester is utilized in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids under palladium catalysis. The versatility of this reaction makes it a valuable tool in the synthesis of complex organic molecules.
Ligand Development
In coordination chemistry, this compound serves as a ligand in the formation of metal complexes. These complexes can exhibit unique catalytic properties and are being studied for applications in catalysis and material science.
Material Science
Polymer Chemistry
The incorporation of boronic acids into polymer matrices enhances their properties, such as thermal stability and mechanical strength. Research has indicated that polymers containing [1,2,4]triazolo[1,5-a]pyridin-7-ylboronic acid derivatives exhibit improved performance in various applications including drug delivery systems and sensors.
Nanomaterials
The compound's ability to form stable complexes with metal ions makes it suitable for the fabrication of nanomaterials. These materials can be used in electronic devices and as catalysts in chemical reactions.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that a related boronic acid derivative exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of proteasomal degradation pathways, leading to increased apoptosis in cancer cells.
Case Study 2: Synthesis Efficiency
Research highlighted in Organic Letters reported on the efficiency of [1,2,4]triazolo[1,5-a]pyridin-7-ylboronic acid pinacol ester in Suzuki coupling reactions. The study showed that using this compound resulted in higher yields compared to traditional boronic acids due to its enhanced reactivity and stability under reaction conditions.
Case Study 3: Polymer Applications
A recent article in Advanced Materials explored the use of boronic acid-functionalized polymers for drug delivery applications. The study revealed that these polymers could effectively encapsulate therapeutic agents and release them in a controlled manner upon exposure to specific stimuli.
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid pinacol ester-HCl involves its interaction with specific molecular targets. For instance, the triazolopyridine moiety can act as an inhibitor for enzymes such as JAK1 and JAK2, which are involved in various signaling pathways . The boronic acid group can form reversible covalent bonds with diols, which is useful in drug delivery and enzyme inhibition .
Comparison with Similar Compounds
Positional Isomers in the [1,2,4]Triazolo[1,5-a]pyridine Series
[1,2,4]Triazolo[1,5-a]pyridin-6-ylboronic Acid Pinacol Ester (CAS: 1588769-34-9):
Heterocyclic Boronic Esters with Alternative Fused Rings
Pyrazolo[1,5-a]pyrimidine-3-boronic Acid Pinacol Ester :
- Thieno[2,3-b]pyridine-5-boronic Acid Pinacol Ester: Incorporates a sulfur-containing thiophene ring, enhancing lipophilicity. Demonstrated lower anticancer activity compared to triazolo-fused analogs in NCI screenings .
Modified Boronates and Salts
- Potassium 7-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-trifluoroborate :
Commercial and Regulatory Considerations
- Purity and Supply : The C7-boronic ester (98% purity) is more reliably available than C6 or C8 isomers, which are discontinued or low-purity .
- Regulatory Compliance : ECHEMI ensures suppliers meet certifications (e.g., ISO) and regional regulatory standards (e.g., FDA, REACH) .
Data Tables
Table 1: Structural and Commercial Comparison
| Compound Name | CAS Number | Boron Position | Purity | Key Use |
|---|---|---|---|---|
| [1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid pinacol ester-HCl | 2096331-21-2 | C7 | 99% | Drug discovery, cross-coupling |
| [1,2,4]Triazolo[1,5-a]pyridin-6-ylboronic acid pinacol ester | 1588769-34-9 | C6 | 95% | Research-scale synthesis |
| Thieno[2,3-b]pyridine-5-boronic acid pinacol ester | N/A | C5 | 97% | Low-activity anticancer leads |
Biological Activity
[1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid pinacol ester-HCl is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications in pharmacology.
The compound is characterized by the following chemical properties:
- IUPAC Name : 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine
- Molecular Formula : C12H16BN3O2
- Molecular Weight : 245.09 g/mol
- CAS Number : 1201643-69-7
- Purity : ≥95%
- Storage Conditions : Recommended to be stored in a refrigerator at 2-8°C.
Synthesis
The synthesis of [1,2,4]triazolo[1,5-a]pyridin-7-ylboronic acid pinacol ester involves the reaction of boronic acid derivatives with triazole compounds. The synthetic pathway typically includes the use of catalysts and specific reaction conditions to ensure high yield and purity.
Anti-inflammatory Activity
Research indicates that derivatives of [1,2,4]triazolo[1,5-a]pyridine exhibit significant anti-inflammatory properties. A study demonstrated that compounds synthesized from this class showed considerable inhibition of prostaglandin E2 (PGE2) production and reduced paw edema in carrageenan-induced inflammation models in rats. Notably, certain derivatives displayed activities comparable to indomethacin at a dose of 50 mg/kg body weight .
Antitumor Activity
The antitumor potential of [1,2,4]triazolo[1,5-a]pyridin-7-ylboronic acid pinacol ester has been evaluated against various human tumor cell lines. Compounds related to this structure were tested against leukemia and solid tumors. For instance, one derivative demonstrated notable cytotoxicity against the CCRF-CEM and HL-60(TB) leukemia cell lines at a concentration of 10 µM. However, many derivatives showed mild or no activity against other cancer types such as breast or lung cancer .
The biological activities of boronic acid derivatives are often attributed to their ability to inhibit proteasomes and modulate signaling pathways involved in inflammation and tumorigenesis. The mechanism involves binding to specific targets within the cell that leads to altered protein degradation pathways and inflammatory responses .
Case Studies
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
